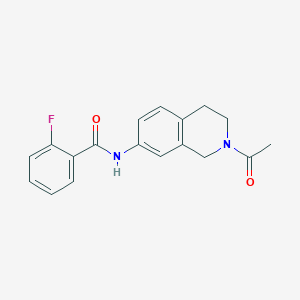

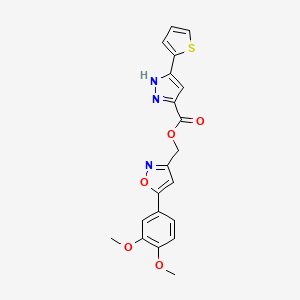

(5-(3,4-二甲氧基苯基)异噁唑-3-基)甲基 3-(噻吩-2-基)-1H-吡唑-5-基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate” is a chemical compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms and one oxygen and one nitrogen atom . The compound also contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .

Synthesis Analysis

The synthesis of isoxazolines, such as this compound, often involves the use of 1,3-dipolar cycloaddition, double bond migration, metathesis, and nitrile oxide (including in situ-generated nitrile oxide) as dipoles . Allyl compounds play the role of dipolarophile precursors in these reactions .Molecular Structure Analysis

The molecular structure of this compound includes an isoxazole ring and a pyrazole ring, both of which are five-membered rings. The isoxazole ring contains three carbon atoms and one oxygen and one nitrogen atom, while the pyrazole ring contains three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include 1,3-dipolar cycloaddition, double bond migration, metathesis, and the use of nitrile oxide . These reactions can be either concerted or stepwise, and their regio- and stereoselectivity are important considerations .科学研究应用

- The isoxazole motif plays a crucial role in antifungal drugs. For instance, micafungin (marketed as Mycamine®) contains a 3,5-diaryl-substituted isoxazole moiety as a side chain. Micafungin is effective against Candida and Aspergillus-caused dermatomycosis .

- Isoxazoles are valuable intermediates in organic synthesis. Researchers have developed various approaches to synthesize isoxazoles due to their relevance in natural product synthesis and pharmaceuticals .

- Isoxazole derivatives are found in several biologically active compounds. Examples include the antibiotic sulfamethoxazole , the nonsteroidal anti-inflammatory drug isoxicam , and the immunosuppressive drug leflunomide .

- Although not directly related to this compound, naturally occurring isoxazoles like ibotenate and muscimol have psychoactive effects. Muscimol, an analog of γ-aminobutyric acid (GABA), acts as an agonist for GABA A receptors, leading to sedative-hypnotic and hallucinogenic effects .

- Researchers have conceptualized consecutive multicomponent syntheses of heterocycles based on catalytic formation of alkynones as central intermediates .

- Modified conditions of the Sonogashira alkynylation allow straightforward access to alkynones, which can be employed in coupling – 1,3-dipolar cycloaddition sequences to yield 4-acylisoxazoles with diverse substitution patterns .

Antifungal Agents

Organic Synthesis

Biologically Active Compounds

Neuropharmacology

Multicomponent Syntheses

Hybrid Compounds

未来方向

Isoxazolines have broad utility in medicine, agriculture, and other fields . The development of new methods for their synthesis, including the use of 1,3-dipolar cycloaddition, remains an important area of research . Further studies could also explore the biological activity of this compound and its potential applications.

属性

IUPAC Name |

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5S/c1-25-16-6-5-12(8-18(16)26-2)17-9-13(23-28-17)11-27-20(24)15-10-14(21-22-15)19-4-3-7-29-19/h3-10H,11H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLZPPFZQMQBAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=NNC(=C3)C4=CC=CS4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2834327.png)

![7-chloro-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2834329.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2834336.png)

![N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2834338.png)